3-(5-Bromoindazol-1-yl)-propan-1-ol
Description
3-(5-Bromoindazol-1-yl)-propan-1-ol is a brominated indazole derivative featuring a propanol side chain. Indazole scaffolds are pharmacologically significant due to their role in modulating enzyme activity (e.g., kinase inhibition) and receptor binding.
Properties
Molecular Formula |
C10H11BrN2O |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
3-(5-bromoindazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C10H11BrN2O/c11-9-2-3-10-8(6-9)7-12-13(10)4-1-5-14/h2-3,6-7,14H,1,4-5H2 |
InChI Key |
IDVBVVPJJCKGKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=NN2CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations
Core Heterocycle Influence :
- Indazole vs. Indole : Indazole’s fused pyrazole ring offers greater metabolic stability compared to indole, which is prone to oxidation. This makes indazole derivatives more suitable for drug development .
- Benzodioxole vs. Pyridine : The benzodioxole system (electron-rich) may enhance solubility, while the chloro-nitro-pyridine derivative () is likely a reactive intermediate for further functionalization .
Substituent Effects: Bromine Position: Bromine at C5 (indazole) vs. C6 (benzodioxole) alters steric and electronic profiles, impacting binding specificity in biological targets.
Synthetic Efficiency :
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